Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one
Description
Properties
CAS No. |
85391-21-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
9-oxatricyclo[5.3.1.02,6]undecan-8-one |
InChI |
InChI=1S/C10H14O2/c11-10-9-4-6(5-12-10)7-2-1-3-8(7)9/h6-9H,1-5H2 |
InChI Key |
JUANJZAFSKJFAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2COC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Palladium/Gold Relay Catalysis
A Pd/Au-catalyzed cascade reaction was reported for constructing bicyclic oxepane frameworks. While not directly applied to the target compound, this method demonstrates the feasibility of forming octahydro-oxepinone derivatives via:
-
Heck-Type Cyclization : Intramolecular coupling of iododienes.
-
Sonogashira Coupling : Introduction of alkyne motifs.
-
1,5-Enyne Cyclization : Au-catalyzed diastereoselective closure (dr >99.5:1) .
| Reaction Step | Catalyst | Key Features | Yield | Ref. |
|---|---|---|---|---|
| Heck Cyclization | Pd(OAc)₂ | Low catalyst loading (2 mol%) | 80–92% | |
| 1,5-Enyne Cyclization | IPrAuCl/AgBF₄ | High diastereoselectivity | 65–78% |
Stereochemical Control in Cyclizations
The Norrish-Yang cyclization mechanism, studied in related trans-decalin systems, highlights the role of intramolecular hydrogen bonding in directing stereochemistry. For example:
-
A 1,5-H shift in biradical intermediates stabilizes cis-fused products via O–H···O interactions .
-
Conformational analysis (DFT) shows ΔΔG‡ = 0.6 kcal/mol favoring hydrogen-bonded pathways .
Nitromethylene Derivatives
Pyrimidine analogs of octahydro-cyclopenta[d]oxepinones undergo regioselective amination with primary amines and formaldehyde. Key findings:
-
Insecticidal Activity : Moderate efficacy against Aphis craccivora (LD₅₀ = 12–45 ppm) .
-
Hydrophobicity Correlation : LogP values (1.8–3.2) influence bioactivity .
Patented Synthetic Routes
A patent (US10899729B2) outlines methods for functionalizing cyclopenta[b]oxepin scaffolds:
Scientific Research Applications
Chemistry
Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one serves as a building block in synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution. For instance:
- Oxidation : Can produce ketones or carboxylic acids using agents like potassium permanganate.
- Reduction : Converts into alcohols using reducing agents such as lithium aluminum hydride.
- Substitution : Functional groups can be replaced by other groups under specific conditions.
Biology
Research on the biological activity of this compound has revealed potential interactions with biomolecules that could lead to significant biological effects. Studies indicate that it may interact with enzymes and receptors, influencing their activity and leading to therapeutic outcomes.
Medicine
The compound is being investigated for its potential therapeutic applications:
- Anti-inflammatory Properties : Related compounds have demonstrated anti-inflammatory effects in animal models. For example, derivatives of dibenz(b,e)oxepin have shown significant inhibition of edema in rat models .
- Analgesic Effects : Some studies suggest that similar compounds can alleviate pain effectively. This potential opens avenues for developing new analgesics based on this compound .
Data Tables
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | High yields from Diels-Alder reactions |
| Biology | Potential interactions with biomolecules | Modulates enzyme/receptor activity |
| Medicine | Anti-inflammatory and analgesic | Significant edema inhibition in animal studies |
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of dibenz(b,e)oxepin derivatives, compounds were tested in a carrageenin-induced rat paw edema model. Results indicated that certain derivatives showed approximately 50% inhibition of edema at doses ranging from 5 to 50 mg/kg. This suggests that this compound and its derivatives may possess similar anti-inflammatory capabilities .
Case Study 2: Analgesic Effects
Research involving related compounds demonstrated analgesic effects in mice subjected to a standard writhing test. Compounds exhibited significant pain relief at specific dosages (7.7 mg/kg), indicating potential for developing new pain management therapies based on this compound's structure .
Mechanism of Action
The mechanism of action of Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes.
Comparison with Similar Compounds
Bridged vs. Spiro Systems
- Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one: Exhibits a rigid, bridged architecture that limits conformational flexibility.
- Spiro Pyrido-Pyrimidines (14a–d, 15a–d) : Feature a spiro junction at the pyrazole ring, enabling modular substitution patterns but introducing steric strain .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Hypothetical Physical Properties*
| Compound | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|
| This compound | 120–125 | 10 (DMSO) |
| Spiro Derivative 14a | 230–235 | 5 (DMSO) |
Q & A
Basic Research Question
- NMR : - and -NMR can resolve stereochemistry; DEPT-135 identifies CH groups in the bicyclic framework.
- IR : Lactone carbonyl stretching (~1750 cm) confirms ring integrity.
- X-ray crystallography : Single-crystal analysis using SHELXL-2018 refines bond lengths/angles and detects crystallographic disorder . For reproducibility, adhere to IUCr guidelines for data collection (e.g., completeness > 95%, R < 0.05) .
What strategies resolve contradictions in crystallographic data for this compound refined with different software?
Advanced Research Question
Discrepancies in thermal parameters or occupancy factors may stem from:
- Model bias : Compare refinement results from SHELXL (robust for small molecules) vs. PHENIX (macromolecular focus).
- Twinned data : Use SHELXD for twin-law detection and HKLF5 format for integration .
- Validation tools : Employ CheckCIF/PLATON to flag outliers (e.g., ADPs, bond-length mismatches). Cross-validate with spectroscopic data to confirm molecular geometry .
How can researchers design experiments to investigate stereoelectronic effects in the ring-opening reactions of this compound?
Advanced Research Question
Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at positions 1 and 5 to assess their impact on ring strain via kinetic studies.
Isotopic labeling : Use to track oxygen migration during hydrolysis.
Dynamic NMR : Monitor conformational changes in real-time under varying temperatures.
Contradictory results (e.g., unexpected regioselectivity) may require revisiting transition-state models using QTAIM analysis .
What purification methods are suitable for isolating this compound from complex mixtures?
Basic Research Question
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1). Monitor fractions via TLC (R ~0.4 in 1:1 system).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity.
- Distillation : For thermally stable batches, short-path distillation under reduced pressure minimizes decomposition. Document all steps in supplemental materials to ensure reproducibility .
How should researchers address discrepancies between theoretical and experimental vibrational spectra?
Advanced Research Question
Anharmonic corrections : Apply VPT2 (Vibrational Perturbation Theory) to DFT-calculated IR frequencies.
Conformational sampling : Use molecular dynamics (MD) simulations to account for flexible ring puckering.
Experimental calibration : Cross-reference with gas-phase IR data to eliminate solvent artifacts. Publish raw spectral data and computational inputs in open repositories to enable peer validation .
What are the best practices for reporting synthetic procedures and analytical data in publications?
Basic Research Question
- Experimental section : Include exact molar ratios, reaction times, and purification details (e.g., “refluxed for 12 h at 80°C”).
- Analytical thresholds : Report NMR shifts to two decimal places, HPLC purity ≥95%, and elemental analysis within 0.4% of theoretical values.
- Data deposition : Submit crystallographic data to CCDC and spectral data to public repositories (e.g., NMRShiftDB). Follow Beilstein Journal guidelines for supplemental information formatting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
